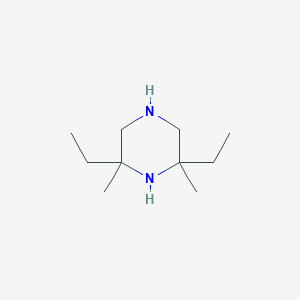

2,6-Diethyl-2,6-dimethylpiperazine

Description

2,6-Dimethylpiperazine is a six-membered heterocyclic compound with two methyl groups at the 2- and 6-positions of the piperazine ring. It exists as cis and trans stereoisomers, which exhibit distinct physicochemical and biological properties. The cis isomer (CAS: 21655-48-1) is synthesized via reductive amination of diisopropanolamine with ammonia, followed by fractional crystallization . Its molecular formula is C₆H₁₄N₂ (MW: 114.19 g/mol), and it is a flammable, hygroscopic solid with applications in pharmaceuticals, polymer chemistry, and catalysis .

Properties

CAS No. |

40003-70-1 |

|---|---|

Molecular Formula |

C10H22N2 |

Molecular Weight |

170.30 g/mol |

IUPAC Name |

2,6-diethyl-2,6-dimethylpiperazine |

InChI |

InChI=1S/C10H22N2/c1-5-9(3)7-11-8-10(4,6-2)12-9/h11-12H,5-8H2,1-4H3 |

InChI Key |

ZUPOYVQBLQLNMI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CNCC(N1)(C)CC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diethyl-2,6-dimethylpiperazine typically involves the cyclization of appropriate diamine precursors. One common method includes the reaction of N-Boc-alaninamide with epoxypropane, followed by a series of ring-opening, group protection, cyclization, and reduction reactions . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of 2,6-Diethyl-2,6-dimethylpiperazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and crystallization are employed to achieve the required product specifications.

Chemical Reactions Analysis

Types of Reactions

2,6-Diethyl-2,6-dimethylpiperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the ethyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups such as halides or amines.

Scientific Research Applications

2,6-Diethyl-2,6-dimethylpiperazine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Diethyl-2,6-dimethylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2,6-Dimethylphenyl-Substituted Piperazines

1-(2,6-Dimethoxybenzyl)piperazine

- Molecular formula: C₁₃H₂₀N₂O₂ (MW: 236.32 g/mol).

- Applications: Intermediate in dopamine receptor ligands, with enhanced selectivity due to dimethoxy groups .

Ethyl-Substituted Analogues

While direct data on 2,6-diethyl-2,6-dimethylpiperazine is absent, ethyl substitution generally increases lipophilicity (higher AlogP values) compared to methyl groups, improving blood-brain barrier penetration but reducing metabolic stability . For example:

- N-Ethylpiperazine derivatives : Show moderate hDAT inhibition (Ki ~22 nM) but lack the selectivity of methyl-substituted analogues .

Biological Activity

2,6-Diethyl-2,6-dimethylpiperazine (DEMP) is a piperazine derivative that has garnered interest in various fields of research due to its potential biological activities. This compound is characterized by two ethyl and two methyl substituents on the piperazine ring, which influence its pharmacological properties. This article reviews the biological activity of DEMP, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The chemical structure of 2,6-Diethyl-2,6-dimethylpiperazine can be represented as follows:

This structure consists of a six-membered piperazine ring with two ethyl groups at positions 2 and 6 and two methyl groups also at positions 2 and 6.

DEMP exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : DEMP can interact with various enzymes, inhibiting their activity through competitive or non-competitive inhibition. This interaction is crucial in modulating metabolic pathways.

- Receptor Modulation : The compound has been shown to act as an agonist or antagonist at specific receptors, influencing neurotransmitter systems and cellular signaling pathways.

Biological Activities

Research indicates that DEMP has several biological activities:

- Antimicrobial Activity : Studies have demonstrated that DEMP exhibits antimicrobial properties against various bacterial strains. The compound's ability to disrupt bacterial cell membranes has been suggested as a mechanism for its antibacterial effects.

- Cytotoxicity : DEMP has shown cytotoxic effects in certain cancer cell lines. Its ability to induce apoptosis in tumor cells highlights its potential as an anticancer agent.

- Neuropharmacological Effects : Preliminary studies suggest that DEMP may influence neurotransmitter levels in the brain, potentially offering therapeutic benefits in treating neurological disorders.

Research Findings

Case Studies

- Antibacterial Efficacy : A study published in a peer-reviewed journal assessed the antibacterial properties of DEMP against multiple strains of bacteria. Results indicated a dose-dependent response, with higher concentrations leading to greater inhibition of bacterial growth.

- Cytotoxicity in Cancer Cells : Another research effort focused on the cytotoxic effects of DEMP on various cancer cell lines. The study utilized MTT assays to determine cell viability and concluded that DEMP effectively reduced cell proliferation in a concentration-dependent manner.

- Neuropharmacological Impact : A behavioral study investigated the effects of DEMP on anxiety-like behaviors in rodents. The results suggested that DEMP administration led to reduced anxiety levels, potentially through modulation of serotonin pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.